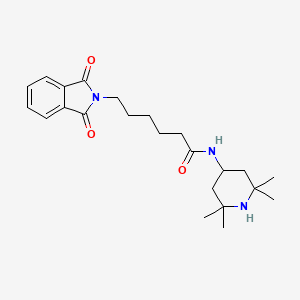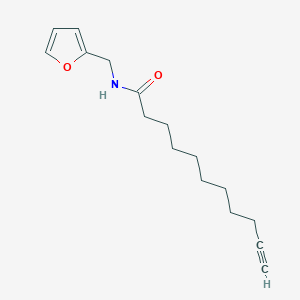![molecular formula C20H18N4O4S B11513248 6-Amino-3-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513248.png)
6-Amino-3-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, thiophene, and trimethoxyphenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the following steps:
Formation of Pyrano[2,3-c]pyrazole Core: The reaction starts with the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with an aldehyde and malononitrile in the presence of a base, such as piperidine, to form the pyrano[2,3-c]pyrazole core.
Introduction of Thiophene Group: The thiophene group is introduced through a nucleophilic substitution reaction using thiophene-2-carbaldehyde.
Addition of Trimethoxyphenyl Group: The trimethoxyphenyl group is incorporated via a Friedel-Crafts alkylation reaction using 2,4,5-trimethoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it is studied for its potential as a bioactive molecule. Its various functional groups make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
In the industrial sector, it can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-3-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-(phenyl)-4-(2,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-(thiophen-2-yl)-4-(phenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The presence of the thiophene and trimethoxyphenyl groups in 6-amino-3-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile makes it unique compared to its analogs. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H18N4O4S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-amino-3-thiophen-2-yl-4-(2,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H18N4O4S/c1-25-12-8-14(27-3)13(26-2)7-10(12)16-11(9-21)19(22)28-20-17(16)18(23-24-20)15-5-4-6-29-15/h4-8,16H,22H2,1-3H3,(H,23,24) |
InChI Key |
VMXNNUFOEXFIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B11513167.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-(4-methyl-piperidin-1-yl)-propionamide](/img/structure/B11513172.png)
![N-(11-methyl-6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11513176.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11513182.png)
![2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine](/img/structure/B11513185.png)
![2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzenesulfonamide](/img/structure/B11513189.png)
![2-amino-4-isopropyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}pyridine-3,5-dicarbonitrile](/img/structure/B11513190.png)

![1-(2-fluorobenzyl)-3'-(2-methylpropyl)-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11513205.png)
![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate](/img/structure/B11513208.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11513212.png)

![3-{[(2,4-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11513224.png)
![Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11513234.png)
